molecular formula C15H10BrClN4S B12056868 4-((3-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-61-4

4-((3-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12056868
CAS No.: 478254-61-4
M. Wt: 393.7 g/mol
InChI Key: AXUBXKDOEXEUIK-GIJQJNRQSA-N
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Description

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-bromobenzaldehyde with 3-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The azomethine group can be reduced to form the corresponding amine.

    Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death. Specific pathways involved include the inhibition of DNA gyrase and topoisomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the triazole and thiol groups provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

CAS No.

478254-61-4

Molecular Formula

C15H10BrClN4S

Molecular Weight

393.7 g/mol

IUPAC Name

4-[(E)-(3-bromophenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4S/c16-12-5-1-3-10(7-12)9-18-21-14(19-20-15(21)22)11-4-2-6-13(17)8-11/h1-9H,(H,20,22)/b18-9+

InChI Key

AXUBXKDOEXEUIK-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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